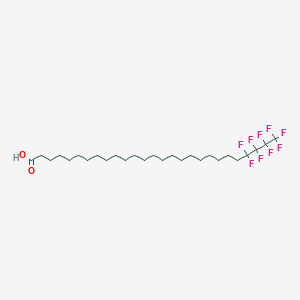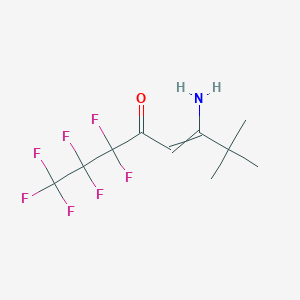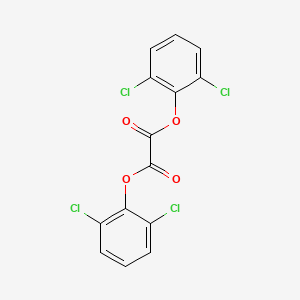
Bis(2,6-dichlorophenyl) ethanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,6-dichlorophenyl) ethanedioate: is a chemical compound known for its unique properties and applications in various fields It is a derivative of ethanedioic acid (oxalic acid) where two 2,6-dichlorophenyl groups are attached to the ethanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,6-dichlorophenyl) ethanedioate typically involves the reaction of oxalyl chloride with 2,6-dichlorophenol. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{Oxalyl chloride} + 2 \times \text{2,6-dichlorophenol} \rightarrow \text{this compound} + 2 \times \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: Bis(2,6-dichlorophenyl) ethanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The chlorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
Bis(2,6-dichlorophenyl) ethanedioate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activities and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Bis(2,6-dichlorophenyl) ethanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical and physiological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Bis(2,4,6-trichlorophenyl) ethanedioate: This compound is similar in structure but has an additional chlorine atom on each phenyl ring.
Bis(2,4-dichlorophenyl) ethanedioate: This compound has chlorine atoms at the 2 and 4 positions of the phenyl rings.
Uniqueness: Bis(2,6-dichlorophenyl) ethanedioate is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interactions with other molecules. This positioning can lead to different chemical and biological properties compared to its analogs.
Properties
CAS No. |
188741-40-4 |
|---|---|
Molecular Formula |
C14H6Cl4O4 |
Molecular Weight |
380.0 g/mol |
IUPAC Name |
bis(2,6-dichlorophenyl) oxalate |
InChI |
InChI=1S/C14H6Cl4O4/c15-7-3-1-4-8(16)11(7)21-13(19)14(20)22-12-9(17)5-2-6-10(12)18/h1-6H |
InChI Key |
AXPKYFFUKPIDAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC(=O)C(=O)OC2=C(C=CC=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


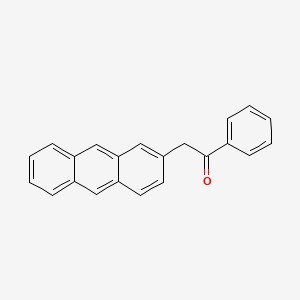
![2,2'-[Hexane-1,6-diylbis(oxymethylene)]bis(2-methyloxirane)](/img/structure/B15164599.png)

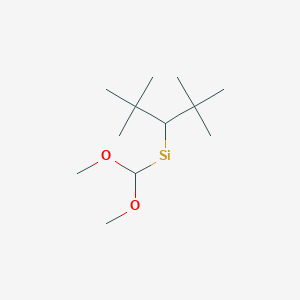
![{[4-(3-Methylpiperidin-1-yl)phenyl]methylidene}propanedinitrile](/img/structure/B15164609.png)
![4-[(Benzyloxy)methyl]cyclohex-3-en-1-one](/img/structure/B15164611.png)
![2,2'-Oxybis[6-(trifluoromethyl)pyridine]](/img/structure/B15164617.png)
![5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B15164619.png)
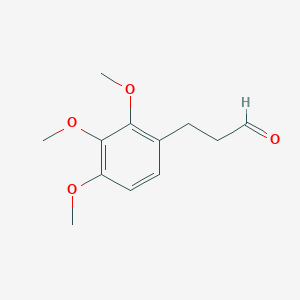
![Benzoic acid, 2-[(phenoxycarbonyl)oxy]-, methyl ester](/img/structure/B15164650.png)
![2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one](/img/structure/B15164663.png)
